An In-depth Technical Guide to Dibutyl Hydrogen Phosphite (CAS 1809-19-4)
An In-depth Technical Guide to Dibutyl Hydrogen Phosphite (CAS 1809-19-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties, reactivity, and applications of Dibutyl Hydrogen Phosphite (B83602) (CAS No. 1809-19-4), a versatile organophosphorus compound. The information is curated for professionals in research and development, with a focus on delivering precise, quantitative data and practical insights.
Core Physicochemical and Safety Data
Dibutyl hydrogen phosphite, also known as dibutyl phosphite, is a colorless to slightly yellow liquid with a characteristically penetrating odor.[1] It exists in tautomeric equilibrium, predominantly favoring the phosphonate (B1237965) form with a P-H bond over the phosphite form with a P-OH bond. This structural feature is central to its chemical reactivity.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of dibutyl hydrogen phosphite are summarized below, providing a baseline for its handling and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₉O₃P | [2] |
| Molecular Weight | 194.21 g/mol | [2] |
| Appearance | Clear, colorless to slightly yellow liquid | [1][3] |
| Density | 0.995 g/mL at 25 °C | [2][3] |
| Boiling Point | 118-119 °C at 11 mmHg | [2][3] |
| Melting Point | 70.5 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.422 - 1.423 | [1][4] |
| Vapor Pressure | <0.1 mmHg at 20 °C | [3] |
| Flash Point | 118 - 121 °C (244.4 - 249.8 °F) - closed cup | [2] |
| Water Solubility | 7.3 g/L at 25 °C (Slightly soluble) | [3] |
| LogP (Octanol/Water Partition Coeff.) | 1.81 | [2][3] |
| Vapor Density | 6.7 (Air = 1) | [1][2] |
Hazard and Safety Information
Dibutyl hydrogen phosphite is classified as a hazardous substance, requiring careful handling and adherence to safety protocols.
| Hazard Class | Description | Source(s) |
| Skin Corrosion/Irritation | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [1] |
| Carcinogenicity | Suspected of causing cancer | [5] |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long-lasting effects | [2] |
| Signal Word | Warning | [2] |
Handling Precautions: Use in a well-ventilated area, preferably under a fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing to prevent skin and eye contact.[2][5] Store in a tightly closed container in a dry, cool place, handled under inert gas as it is moisture-sensitive.[5]
In case of exposure:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2]
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Skin: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[2]
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Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[2]
Reactivity and Synthetic Applications
The reactivity of dibutyl hydrogen phosphite is dominated by the nucleophilic character of the phosphorus atom and the presence of the reactive P-H bond. This makes it a key reagent in several important organic transformations, particularly in the formation of carbon-phosphorus bonds.
The Pudovik Reaction: A Key C-P Bond Formation
A cornerstone of its application is the Pudovik reaction, which involves the base-catalyzed addition of the P-H bond across a carbonyl double bond (aldehydes and ketones) to form α-hydroxy phosphonates. These products are valuable intermediates in medicinal chemistry and materials science.
Caption: Workflow of the base-catalyzed Pudovik Reaction.
Other Notable Reactions
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Michael Addition: Similar to the Pudovik reaction, it can undergo Michael addition to α,β-unsaturated carbonyl compounds.
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Atherton-Todd Reaction: Reacts with alcohols in the presence of a base and a halogenating agent (like CCl₄) to form phosphate (B84403) esters.
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Hirao Reaction: Participates in palladium-catalyzed cross-coupling reactions with aryl halides to form aryl phosphonates.
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Hydrolysis: It hydrolyzes to phosphorous acid and butanol in a base-catalyzed reaction.[1]
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Decomposition: When heated to decomposition, it can emit highly toxic fumes of phosphorus oxides. Spontaneous combustion has been reported at the end of distillation under reduced pressure, likely due to the formation of phosphine (B1218219) (PH₃) from thermal decomposition.[1]
Experimental Protocols & Methodologies
While specific, proprietary drug development protocols are not publicly available, the synthesis of α-hydroxy phosphonates via the Pudovik reaction is a well-documented and representative experimental use of dibutyl hydrogen phosphite.
General Protocol: Synthesis of an α-Hydroxy Phosphonate
This protocol provides a generalized methodology for the addition of dibutyl hydrogen phosphite to an aldehyde.
Caption: General experimental workflow for a Pudovik reaction.
Methodology Details:
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Reaction Setup: The reaction is typically carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and reactions with moisture. Anhydrous solvents are crucial for optimal results.
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Reagent Addition: The base catalyst is added slowly at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side-product formation.
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Monitoring: Reaction progress should be monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of completion.
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Workup and Purification: A standard aqueous workup is performed to remove the catalyst and other water-soluble impurities. The final product is typically purified by flash column chromatography on silica (B1680970) gel.
Applications in Research and Industry
Beyond its role as a synthetic intermediate, dibutyl hydrogen phosphite has applications in materials science and industrial processes.
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Pharmaceutical and Agrochemical Synthesis: It is a key building block for creating phosphonate-containing molecules, which are often explored for their biological activity as enzyme inhibitors, haptens, and therapeutic agents.
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Lubricant Additives: It is used as an anti-wear and extreme-pressure additive in industrial gear oils and bio-based lubricating oils.[3]
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Flame Retardants: Serves as a precursor in the synthesis of flame retardant materials.
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Stabilizers: Can be used as a stabilizer in various polymer formulations.
This guide consolidates the essential technical data for dibutyl hydrogen phosphite, providing a foundation for its safe and effective use in scientific research and development.
